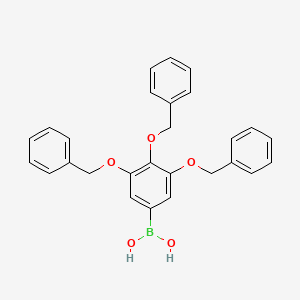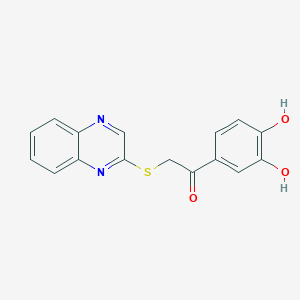
1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one is a complex organic compound that features both a dihydroxyphenyl group and a quinoxalinylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one can be synthesized through a multi-step process involving the following key steps:
Formation of the 3,4-Dihydroxyphenyl Intermediate: This step typically involves the hydroxylation of a phenyl precursor under controlled conditions.
Synthesis of the Quinoxalin-2-ylsulfanyl Intermediate:
Coupling Reaction: The final step involves coupling the two intermediates under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can be employed under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted phenyl or quinoxaline derivatives.
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Possible applications in the development of novel materials with unique electronic or optical properties.
Biological Studies: Use as a probe to study biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxyphenyl group may participate in redox reactions, while the quinoxalinylsulfanyl group may interact with sulfur-containing biomolecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylthio)ethan-1-one: Similar structure but with a thioether linkage.
1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylamino)ethan-1-one: Similar structure but with an amino linkage.
Uniqueness: 1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one is unique due to the presence of both dihydroxyphenyl and quinoxalinylsulfanyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H12N2O3S |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-quinoxalin-2-ylsulfanylethanone |
InChI |
InChI=1S/C16H12N2O3S/c19-13-6-5-10(7-14(13)20)15(21)9-22-16-8-17-11-3-1-2-4-12(11)18-16/h1-8,19-20H,9H2 |
InChI Key |
FCTUOJFJMGJNFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SCC(=O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15123332.png)
![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B15123343.png)
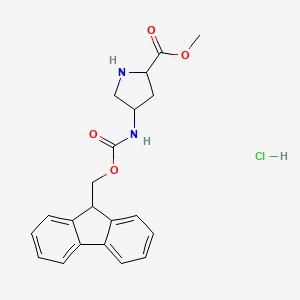
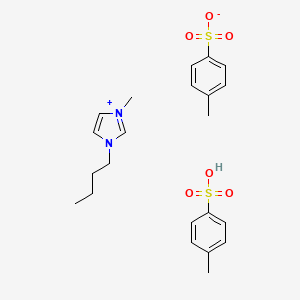
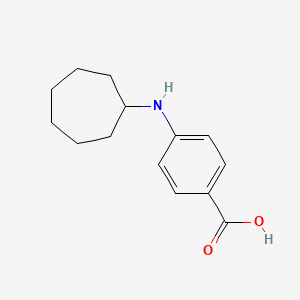
![9-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B15123364.png)
![1,1,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)vinyl)-1H-benzo[E]indolium perchlorate](/img/structure/B15123365.png)

![(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-phenylindole;perchlorate](/img/structure/B15123382.png)
![4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine](/img/structure/B15123385.png)


![4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15123411.png)
